molecular formula C6H10N2O2S2 B2598862 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole CAS No. 338408-70-1

5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole

Cat. No. B2598862
CAS RN: 338408-70-1
M. Wt: 206.28
InChI Key: KLZWLDGBNZSDAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Biological Activity and Synthesis

Heterocyclic compounds like 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole are integral in developing lead molecules for agrochemicals. A study focused on designing and synthesizing a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, revealing potential fungicidal activity. These compounds, designed based on the combination of bioactive substructures, demonstrated a significant extent of growth inhibition against various fungi, indicating their potential as fungicide lead compounds (Fan et al., 2010).

Antifungal Properties

Another research synthesized and characterized a derivative, 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, examining its antifungal activity. The study involved density functional theory calculations and antifungal activity tests, revealing that the compound exhibits good antifungal activity (Zhai et al., 2016).

Antibacterial and Antifungal Activities

Research on new series of fused 1,2,4-triazoles, specifically 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrated that they possess interesting antibacterial and antifungal activities. The study highlighted the potential of these compounds for medical applications, with certain derivatives showing enhanced activity compared to reference standards (Joshi et al., 2021).

Fungicidal and Antiviral Activities

A synthesis of 5-methyl-1,2,3-thiadiazoles via Ugi reaction led to compounds with promising fungicidal and antivirus activities. Notably, compound III(10) exhibited broad-spectrum activities against most fungi tested, and compounds I(10) and II(17) demonstrated potential antivirus activities, indicating the importance of 5-position-substituted 1,2,3-thiadiazoles in pesticide development (Zheng et al., 2010).

Synthesis and Properties of Derivatives

A study focused on the synthesis and properties of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, aiming to explore their potential biological activity. This research presents an in-depth analysis of the synthesis process, structural confirmation, and a prediction of possible biological activities, paving the way for further in vivo and in vitro studies (Hotsulia & Fedotov, 2019).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. It could be based on the current state of research and the potential applications of the compound .

properties

IUPAC Name

4-methyl-5-propan-2-ylsulfonylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c1-4(2)12(9,10)6-5(3)7-8-11-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZWLDGBNZSDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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